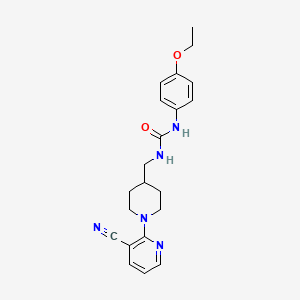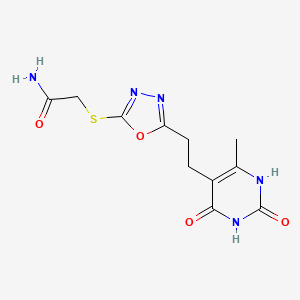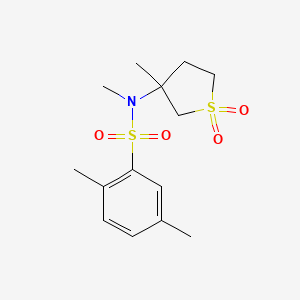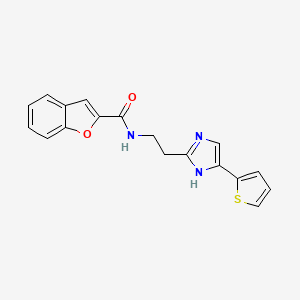![molecular formula C14H13NOS B2864972 N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2361657-73-8](/img/structure/B2864972.png)
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide, also known as PTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. PTM is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用機序
The mechanism of action of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves the inhibition of HDAC activity. HDACs play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, this compound increases the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Specifically, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect against oxidative stress-induced cell death in neuronal cells. In addition, this compound has been shown to modulate the activity of various enzymes and receptors, making it a useful tool for studying various biological processes.
実験室実験の利点と制限
One advantage of using N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to modulate the activity of various enzymes and receptors, making it a useful tool for studying various biological processes. In addition, the synthesis method for this compound has been optimized to produce high yields of the compound with high purity, making it a reliable method for producing the compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have anti-cancer and neuroprotective effects, it can also be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments to avoid potential toxicity.
将来の方向性
There are several future directions for research on N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide. One potential direction is to further investigate the anti-cancer effects of this compound and its potential as a therapeutic agent for cancer treatment. Another potential direction is to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent for neurodegenerative diseases. In addition, future research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable tool for scientific research and a potential therapeutic agent for various diseases.
合成法
The synthesis of N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst. The resulting product is then treated with propargyl bromide to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it a reliable method for producing the compound for research purposes.
科学的研究の応用
N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide has been used extensively in scientific research due to its ability to modulate the activity of various enzymes and receptors. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, this compound has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment.
In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects. Specifically, this compound has been shown to protect against oxidative stress-induced cell death in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLKMNNTWMVOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

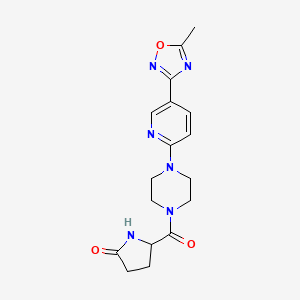
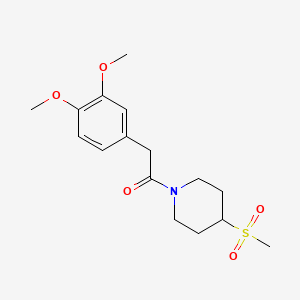
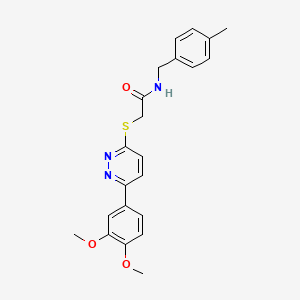
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)
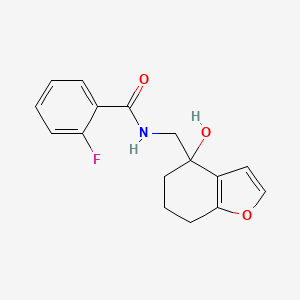
![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-5-hydroxy-3-(thiophen-3-yl)pentane-1-sulfonamido](/img/structure/B2864903.png)
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
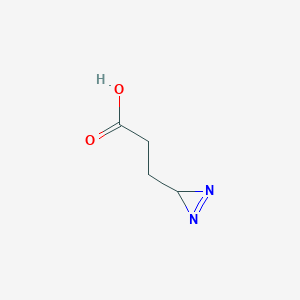
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)
